5-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
The compound 5-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic molecule featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the benzodioxolyl and trifluoromethylphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes, including batch and continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(1,3-benzodioxol-5-yl)-N-[2-chloro-4-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of 5-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H15ClF6N4O3 |
---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H15ClF6N4O3/c23-12-3-2-11(21(24,25)26)6-14(12)31-20(34)15-8-19-30-13(7-18(22(27,28)29)33(19)32-15)10-1-4-16-17(5-10)36-9-35-16/h1-6,8,13,18,30H,7,9H2,(H,31,34) |
InChI Key |
CZGKWJNWKCPICN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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